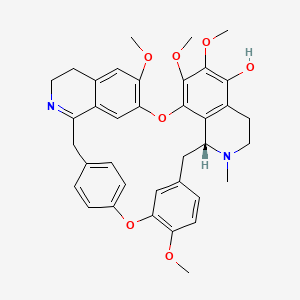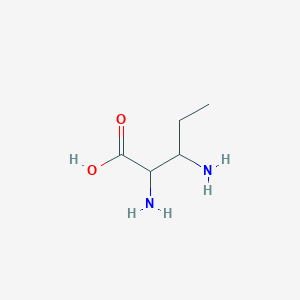
3-Aminonorvaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminonorvaline: is a non-proteinogenic amino acid with the chemical formula C5H11NO2 . It is an isomer of the more common amino acid valine and is structurally similar to norvaline. This compound is characterized by the presence of an amino group attached to the third carbon of the norvaline backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminonorvaline typically involves the use of starting materials such as indoles and nitrostyrene. A novel, low-cost method for the preparation of free 3-aminoindoles has been developed, which involves a reaction between indoles and nitrostyrene in the presence of phosphorous acid. This results in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles], which can be transformed into corresponding aminated indoles by reaction with hydrazine hydrate under microwave-assisted heating .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of microwave-assisted heating and phosphorous acid in the synthesis process can potentially be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminonorvaline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 3-Aminonorvaline is used as a building block in the synthesis of peptides and other complex molecules.
Biology: In biological research, this compound is studied for its role in protein synthesis and its potential to be incorporated into recombinant proteins. It has been reported as a natural component of an antifungal peptide isolated from Bacillus subtilis .
Medicine: this compound has shown potential in the treatment of Alzheimer’s disease by reversing cognitive decline and synaptic loss in a murine model. It has also been studied as a negative feedback regulator in the treatment of metabolic syndrome in rats .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it a valuable component in the synthesis of specialized compounds.
Mécanisme D'action
The mechanism of action of 3-Aminonorvaline involves its interaction with specific molecular targets and pathways. It has been shown to interact with glycine amidinotransferase and ornithine carbamoyltransferase, which are involved in amino acid metabolism. These interactions can lead to various physiological effects, including the regulation of protein synthesis and metabolic pathways .
Comparaison Avec Des Composés Similaires
Norvaline: An isomer of 3-Aminonorvaline with a similar structure but different functional properties.
Valine: A proteinogenic amino acid that is structurally similar but has different biological roles.
Leucine: Another proteinogenic amino acid with a branched-chain structure similar to this compound.
Uniqueness: this compound is unique due to its non-proteinogenic nature and its specific interactions with metabolic enzymes. Unlike its proteinogenic counterparts, it is not encoded by the genetic code, which allows it to be used in specialized applications where traditional amino acids may not be suitable .
Propriétés
Numéro CAS |
80573-35-9 |
|---|---|
Formule moléculaire |
C5H12N2O2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
2,3-diaminopentanoic acid |
InChI |
InChI=1S/C5H12N2O2/c1-2-3(6)4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9) |
Clé InChI |
HZIHVNNCKFUSJN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C(=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6,9-tris[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one](/img/structure/B14140248.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140253.png)

![1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B14140261.png)
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14140263.png)
![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)
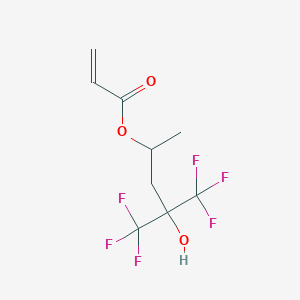
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)
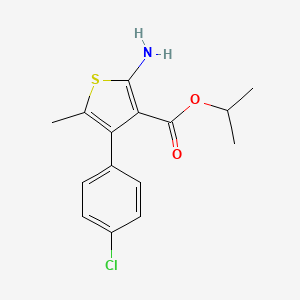

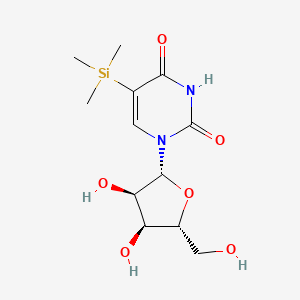
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)
